4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
4-(5-chloro-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
RAXDQFVLHCEREW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Pertaining to 4 5 Chlorobenzo D Thiazol 2 Yl Morpholine
General Synthetic Routes for 2-Substituted Benzothiazoles Bearing Morpholine (B109124)
The synthesis of 2-morpholinyl-benzothiazoles can be broadly categorized into methods that build the benzothiazole (B30560) ring with the morpholine substituent already conceived, and those that introduce the morpholine group onto a pre-formed benzothiazole scaffold.
A prevalent method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminobenzothiazoles with various electrophilic reagents. niscpr.res.in In the context of morpholine-containing derivatives, a common strategy is the acylation of the 2-amino group with a haloacetyl halide, followed by nucleophilic substitution with morpholine.
For instance, 2-aminobenzothiazole (B30445) can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield (1'-chloroacetyl)-2-aminobenzothiazole. nih.gov This intermediate can then undergo amination with morpholine to afford the desired N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide. nih.gov This two-step process is a versatile method for introducing a morpholine-containing side chain at the 2-position of the benzothiazole ring.
The general reaction scheme can be depicted as follows:
Acylation: 2-Aminobenzothiazole + Chloroacetyl chloride → (1'-Chloroacetyl)-2-aminobenzothiazole
Nucleophilic Substitution: (1'-Chloroacetyl)-2-aminobenzothiazole + Morpholine → N-(Benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide
This method has been utilized in the synthesis of a variety of N-substituted-2-aminobenzothiazole derivatives. researchgate.net
The introduction of a morpholine moiety onto a benzothiazole precursor often proceeds via a nucleophilic substitution or addition mechanism. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking an electrophilic center on the benzothiazole derivative.
In the case of reacting a 2-halo-benzothiazole with morpholine, the reaction proceeds through a classic nucleophilic aromatic substitution (SNAr) mechanism. The carbon atom at the 2-position of the benzothiazole ring, bonded to a halogen, is electron-deficient and serves as the electrophilic site. The morpholine nitrogen attacks this carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the halide ion to yield the 2-morpholinyl-benzothiazole product. The reactivity of the leaving group generally follows the order F > Cl > Br > I in activated aryl systems. nih.gov
When the precursor is a 2-(chloroacetylamino)benzothiazole, the nucleophilic attack of morpholine occurs at the electrophilic carbon of the chloroacetyl group. This is a standard nucleophilic aliphatic substitution (SN2) reaction, where the morpholine nitrogen displaces the chloride ion. nih.gov The mechanism involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.
Interestingly, nucleophile-induced ring contraction has also been observed in related heterocyclic systems, where the nucleophilic attack of morpholine on a pyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazine derivative leads to the formation of a pyrrolo[2,1-b] nih.govnih.govbenzothiazole. google.com This highlights the diverse reactivity patterns that can be initiated by the nucleophilic character of morpholine.
The construction of the benzothiazole ring itself is a fundamental aspect of synthesizing these compounds. A widely employed method is the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. niscpr.res.in This approach allows for the direct installation of a substituent at the 2-position during the ring formation. For example, the condensation of 2-aminothiophenol (B119425) with a morpholine-containing carboxylic acid could, in principle, directly yield a 2-morpholinyl-benzothiazole.
Another significant strategy is the intramolecular cyclization of thioformanilides. uobaghdad.edu.iq These reactions can be promoted by various reagents, including oxidizing agents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). uobaghdad.edu.iq The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides, is another effective method for benzothiazole synthesis. rdd.edu.iq
Furthermore, multicomponent reactions have emerged as an efficient way to construct the benzothiazole scaffold. For instance, the reaction of nitroarenes, alcohols, and sulfur powder can provide 2-substituted benzothiazoles in a single step. uobaghdad.edu.iq
Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the functionalization of benzothiazoles is no exception. Palladium-catalyzed cross-coupling reactions are particularly prominent for the formation of C-N bonds at the 2-position of the benzothiazole ring.
One approach involves the palladium-catalyzed amination of 2-halobenzothiazoles with morpholine. These reactions typically employ a palladium catalyst, such as Pd(dba)2 or Pd(PPh3)4, in the presence of a suitable ligand and a base. beilstein-journals.org This method allows for the direct coupling of the morpholine moiety to the benzothiazole core.
Another powerful technique is the palladium-catalyzed intramolecular oxidative C-H bond functionalization. nih.gov For example, N-arylthioureas can be converted to 2-aminobenzothiazoles using a Pd(PPh3)4/MnO2 catalytic system under an oxygen atmosphere. nih.gov While this method directly yields 2-aminobenzothiazoles, subsequent modification as described in section 2.1.1 would be necessary to introduce the morpholine group.
Copper-catalyzed reactions have also been demonstrated for the synthesis of 2-aminobenzothiazoles through intramolecular C-S bond formation. These methods often offer a more cost-effective alternative to palladium catalysis.
The synthesis of enantiopure morpholine derivatives is of significant interest for the development of chiral drugs and materials. One reported method for assembling enantiopure 3-substituted morpholines involves the ring-opening of a N-2-benzothiazolesulfonyl (Bts) activated aziridine (B145994) with organocuprates, followed by a ring annulation reaction with a vinylsulfonium salt under microwave conditions. researchgate.net The N-Bts protecting group can be cleaved under mild conditions. researchgate.net
These enantiopure morpholines can then be conjugated to a benzothiazole scaffold using the methods described previously, such as nucleophilic substitution on a 2-halobenzothiazole or a 2-(haloacetylamino)benzothiazole. This would allow for the synthesis of chiral 2-morpholinyl-benzothiazole derivatives, which could have interesting stereospecific biological activities. The reactivity of morpholine and its derivatives with amino acids has been studied, suggesting potential interactions with biological macromolecules. beilstein-journals.org
Specific Synthetic Pathways for 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine and Chlorinated Analogs
The synthesis of the specific compound this compound can be approached through several routes, primarily involving the reaction of a suitably substituted benzothiazole with morpholine or a morpholine-containing reagent.
One plausible and documented pathway involves a two-step sequence starting from 2-amino-5-chlorobenzothiazole (B1265905). This starting material can be synthesized through various methods, including the reaction of p-chloroaniline with potassium thiocyanate (B1210189) and bromine. niscpr.res.in
The synthesis would then proceed as follows:
Acylation of 2-amino-5-chlorobenzothiazole: The reaction of 2-amino-5-chlorobenzothiazole with chloroacetyl chloride in the presence of a base like triethylamine would yield N-(5-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide. This reaction is analogous to the acylation of unsubstituted 2-aminobenzothiazole. nih.govbeilstein-journals.org
Nucleophilic substitution with morpholine: The resulting N-(5-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide would then be treated with morpholine. The morpholine nitrogen would act as a nucleophile, displacing the chloride from the acetyl group to form N-(5-chloro-1,3-benzothiazol-2-yl)-2-morpholinoacetamide. nih.gov
A direct synthesis of this compound could potentially be achieved through the nucleophilic aromatic substitution of 2,5-dichlorobenzothiazole (B1314219) with morpholine. The 2-chloro substituent is generally more susceptible to nucleophilic attack than the 5-chloro substituent. This reaction would likely require elevated temperatures and a suitable base.
The synthesis of chlorinated analogs of maprotiline, which are structurally distinct but also contain chloro-substituents, has been reported through multi-step syntheses involving Diels-Alder reactions. While not directly applicable to the synthesis of the target compound, this illustrates the broader interest in chlorinated heterocyclic compounds.
The following table summarizes a potential synthetic route for a derivative of the target compound based on literature precedents.
| Step | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2-amino-5-chlorobenzothiazole, Chloroacetyl chloride | Triethylamine, Benzene (B151609), 0°C to room temperature | N-(5-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide | nih.govbeilstein-journals.org |
| 2 | N-(5-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide, Morpholine | DMF, 75°C | N-(5-chloro-1,3-benzothiazol-2-yl)-2-morpholinoacetamide | nih.gov |
Preparation of Key Intermediates, e.g., 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine
One relevant example is the synthesis of 4-(7-bromobenzo[d] acs.orgnih.govnih.govthiadiazol-4-yl)morpholine. mdpi.comresearchgate.net This process involves the nucleophilic substitution of a dibrominated precursor, 4,7-dibromobenzo[d] acs.orgnih.govnih.govthiadiazole, with morpholine. mdpi.com The reaction demonstrates regioselectivity, leading to the monosubstituted product. mdpi.com Researchers investigated various reaction conditions to optimize the yield. Refluxing the dibromide in pure morpholine resulted in a low yield (35%), whereas using dimethylsulfoxide (DMSO) as a solvent significantly improved the outcome. mdpi.com The addition of a base, triethylamine (Et₃N), to scavenge the hydrogen bromide formed during the reaction was found to be crucial, affording the desired product in a high yield of 83%. mdpi.com
The reaction conditions are summarized in the table below.
| Entry | Solvent | Base | Temperature | Yield (%) |
| 1 | Morpholine | - | Reflux | 35 |
| 2 | Dioxane | - | 110 °C | 40 |
| 3 | Toluene | - | 110 °C | 45 |
| 4 | DMSO | - | 110 °C | 65 |
| 5 | DMSO | Et₃N | 110 °C | 83 |
| 6 | DMSO | DBU | 110 °C | 55 |
| 7 | DMSO | DABCO | 110 °C | 50 |
| Data sourced from a study on the synthesis of 4-(7-bromobenzo[d] acs.orgnih.govnih.govthiadiazol-4-yl)morpholine. mdpi.com |
Synthetic Procedures Involving Substituted 2-Aminobenzothiazoles
A primary route to synthesizing the target compound and its derivatives involves the use of substituted 2-aminobenzothiazoles as foundational building blocks. nih.govscholarsresearchlibrary.com These intermediates can be prepared through several established methods, such as the reaction of substituted anilines with potassium thiocyanate in the presence of bromine, or the oxidative ring closure of an arylthiourea. scholarsresearchlibrary.com
Once the substituted 2-aminobenzothiazole core is formed, it can be coupled with a morpholine-containing fragment. A common strategy is the reaction of a substituted 2-aminobenzothiazole with 4-(2-chloroacetyl)morpholine. jocpr.com This latter reagent is prepared by reacting morpholine with chloroacetyl chloride in the presence of triethylamine. jocpr.com The subsequent condensation with various substituted 2-aminobenzothiazoles yields the final morpholine-benzothiazole products. jocpr.com
An alternative approach involves first creating a reactive site on the 2-amino position of the benzothiazole. For instance, coupling 2-aminobenzothiazole with monochloroacetyl chloride yields an intermediate, (1-chloroacetyl)-2-aminobenzothiazole. nih.gov This intermediate can then undergo nucleophilic substitution with morpholine. In a specific example, the synthesis of a compound designated OMS9 was achieved by reacting the precursor P1 (2-chloro-N-(benzothiazol-2-yl)acetamide) with morpholine. acs.orgnih.gov The reaction was conducted in dioxane at 100 °C. acs.org This method highlights the direct substitution of a chlorine atom with the secondary amine of the morpholine ring to forge the desired linkage. acs.org
The general synthetic scheme can be summarized as follows:
Preparation of 2-Aminobenzothiazole : Synthesized from a corresponding substituted aniline. jocpr.com
Acylation : The 2-aminobenzothiazole is reacted with chloroacetyl chloride to produce an N-(chloroacetyl) derivative.
Condensation with Morpholine : The chloroacetylated intermediate is reacted with morpholine, where the morpholine nitrogen displaces the chlorine atom to form the final product. acs.orgjocpr.com
Multi-Component Assembly Reactions Integrating Morpholine and Benzothiazole Cores
While classical multi-component reactions (MCRs) like the Ugi or Passerini reactions are powerful tools for generating molecular diversity, their specific application for the direct synthesis of this compound is not extensively documented. beilstein-journals.orgresearchgate.net However, the term can be interpreted more broadly to include efficient one-pot or sequential reactions that assemble the final structure from multiple fragments.
A highly relevant assembly strategy involves a two-step, one-pot procedure that effectively integrates the morpholine and benzothiazole cores. jocpr.com This method begins with the synthesis of the key intermediate, 4-(2-chloroacetyl)morpholine, from morpholine and chloroacetyl chloride. jocpr.com This activated morpholine derivative is then directly reacted with a pre-formed substituted 2-aminobenzothiazole (such as 5-chloro-2-aminobenzothiazole) in the same reaction vessel or in a subsequent step. jocpr.com
This assembly process can be outlined as:
Component 1 : Morpholine
Component 2 : Chloroacetyl chloride
Component 3 : A substituted 2-aminobenzothiazole
The reaction between components 1 and 2 creates an electrophilic intermediate, which then readily undergoes nucleophilic attack by the amino group of component 3. This sequential reaction provides a convergent and efficient pathway to the target benzothiazole-morpholine structure. jocpr.com
Mechanistic Insights into Benzothiazole-Morpholine Synthesis Reactions
The synthesis of compounds like this compound predominantly relies on nucleophilic substitution reactions. acs.org The specific mechanism depends on the chosen synthetic route.
In the widely used method where a 2-aminobenzothiazole is reacted with an activated morpholine species like 4-(2-chloroacetyl)morpholine, the mechanism involves a nucleophilic acyl substitution. jocpr.com The exocyclic amino group of the 2-aminobenzothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by the departure of the chlorine atom as a leaving group, resulting in the formation of a stable amide bond linking the benzothiazole and morpholine moieties.
Alternatively, when an intermediate such as 2-chloro-N-(benzothiazol-2-yl)acetamide is treated with morpholine, the reaction proceeds via a direct nucleophilic substitution (SₙAr type reaction on an activated system). acs.org The secondary amine of morpholine acts as the nucleophile, attacking the carbon atom bearing the chlorine. acs.org The reaction is often facilitated by heating in a suitable solvent like dioxane to overcome the activation energy barrier. acs.org The relatively weak nucleophilicity of certain amines can necessitate harsher conditions, such as high temperatures, to achieve a good yield. acs.org
The formation of the benzothiazole ring itself, from precursors like 2-aminothiophenol and an aldehyde, is understood to proceed via the formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole core. nih.gov Catalysts, such as an acid, can activate the aldehyde's carbonyl group towards nucleophilic attack by the amino group of the 2-aminothiophenol. nih.gov
Exploration of Biological Activities and Molecular Mechanisms of 4 5 Chlorobenzo D Thiazol 2 Yl Morpholine and Analogs
Enzyme Inhibition Studies and Target Pathway Modulation
The benzothiazole (B30560) scaffold, particularly when substituted with a morpholine (B109124) ring, has been the subject of extensive research for its potential as an inhibitor of several critical enzymes involved in various disease pathologies. The following sections delineate the specific inhibitory activities of 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine and related analog structures against a panel of enzymes.
Phosphatidylinositol-3-Kinase Beta (PI3Kβ) Inhibition
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is crucial in tumorigenesis, making its inhibition a key strategy in cancer therapeutics. nih.gov Analogs of the PI3K inhibitor ZSTK474, which contains two morpholine groups, have been studied to understand the structural requirements for isoform-specific inhibition. nih.gov While ZSTK474 itself potently inhibits all Class I PI3K isoforms, modifications to one of its morpholine groups significantly alter its inhibitory profile. nih.gov For instance, replacing a morpholine with a piperazine (B1678402) group resulted in a greater than 70-fold reduction in PI3Kβ inhibition. nih.gov
Further studies on thiazolo[5,4-b]pyridine (B1319707) analogs featuring a morpholinyl substituent have also shed light on isoform selectivity. A representative compound from this series, 19a , demonstrated potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values; however, its inhibitory activity against PI3Kβ was found to be approximately 10-fold weaker. mdpi.com This suggests that while the morpholine-benzothiazole scaffold is effective, subtle structural changes can tune the selectivity for or against the PI3Kβ isoform. mdpi.com
Table 1: PI3K Isoform Inhibition Data for ZSTK474 and Analogs
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|
| ZSTK474 (1) | 5.0 | 20.8 | 20.0 | 3.9 |
| Analog 2a | 180 | >1500 | >1500 | 140 |
| Analog 2b | 2.9 | 21.0 | 14.8 | 3.9 |
| Analog 6a | 9.9 | 104 | 50.0 | 9.7 |
| Analog 6b | 3.7 | 104 | 14.6 | 9.7 |
Data sourced from a study on ZSTK474 analogs where a morpholine group was replaced. nih.gov
Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BuChE) Inhibition
Derivatives of benzothiazole have been investigated as potential treatments for neurodegenerative disorders by targeting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). nih.govresearchgate.netnih.gov In one study, a series of derivatives including N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c ) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h ) showed good inhibitory potency against BuChE and selective MAO-B inhibitory effects. nih.govresearchgate.net Specifically, compounds 2c and 2h had BuChE IC₅₀ values of 15.12 μM and 12.33 μM, respectively, and exhibited MAO-B inhibition rates of 60.10% and 66.30% at a 100 μM concentration. nih.govresearchgate.net
Another series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides was designed as dual inhibitors. researchgate.netmdpi.com Compound 4g from this series showed the highest inhibitory activities for both MAO-B and BuChE. mdpi.com Kinetic and molecular docking studies revealed that compound 4g binds to the primary interaction sites of both enzymes. researchgate.netmdpi.com Furthermore, research into benzothiazole derivatives as multitarget-directed ligands for Alzheimer's disease identified compound 3s as a promising lead, with IC₅₀ values of 2.35 µM for BuChE and 1.6 µM for MAO-B. nih.gov
Table 2: MAO-B and BuChE Inhibition Data for Benzothiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Rate (%) @ 100µM |
|---|---|---|---|
| 2c | BuChE | 15.12 | - |
| 2c | MAO-B | - | 60.10 |
| 2h | BuChE | 12.33 | - |
| 2h | MAO-B | - | 66.30 |
| 3s | BuChE | 2.35 | - |
| 3s | MAO-B | 1.6 | - |
| M13 | BuChE | 1.21 | - |
Data compiled from studies on various benzothiazole analogs. nih.govnih.govresearchgate.netmdpi.com
Dihydropteroate (B1496061) Synthase (DHPS) Enzyme Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents by targeting the dihydropteroate synthase (DHPS) enzyme. nih.govnih.gov This enzyme is critical for folate synthesis in bacteria, and its inhibition disrupts bacterial growth. nih.gov In a study focused on this mechanism, new derivatives of benzothiazole combined with a sulfonamide moiety were created. nih.govnih.gov
The antimicrobial evaluations showed that most of these compounds had activity against S. aureus. nih.govnih.gov The most potent compounds were then tested for their ability to inhibit the DHPS enzyme. Three compounds, 16a-c , demonstrated IC₅₀ values comparable to the standard drug, sulfadiazine. nih.gov Compound 16b was identified as the most active, with an IC₅₀ value of 7.85 μg/mL, which is comparable to sulfadiazine's IC₅₀ of 7.13 μg/mL. nih.gov Molecular docking studies suggested that these compounds bind within the PABA pocket of the DHPS enzyme. nih.gov
Table 3: DHPS Enzyme Inhibition by Benzothiazole Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 16b | 7.85 |
| Sulfadiazine (Standard) | 7.13 |
Data from a study on benzothiazole derivatives as DHPS inhibitors. nih.gov
Carbonic Anhydrase-II (CA-II) Inhibition: Kinetic and Mechanistic Characterization
The inhibition of carbonic anhydrase (CA) isoforms, particularly the cytosolic hCA II, is a therapeutic target for various conditions. Several studies have explored benzothiazole and morpholine derivatives as CA-II inhibitors. nih.govrsc.orgnih.gov A series of secondary sulfonamide derivatives incorporating a benzothiazole scaffold showed potent inhibition of hCA I and hCA II, with some compounds being more effective than the standard drug acetazolamide. nih.gov Compound 4 from this series was the most effective against hCA II, with a Kᵢ value of 0.025 ± 0.010 µM. nih.gov
In another study, newly synthesized thiazole (B1198619) derivatives containing a morpholine moiety were screened against bovine CA-II. rsc.orgnih.gov These morpholine-based thiazoles were found to attach to the CA-II binding site and block its action. rsc.orgnih.gov A kinetic study of the most potent compound, 24 , revealed concentration-dependent inhibition with a Kᵢ value of 9.64 ± 0.007 μM. rsc.orgnih.gov
Table 4: Inhibition Constants (Kᵢ) for CA-II
| Compound Series | Most Potent Compound | Kᵢ (µM) |
|---|---|---|
| Benzothiazole Sulfonamides | 4 | 0.025 |
| Morpholine-derived Thiazoles | 24 | 9.64 |
Data sourced from kinetic studies on CA-II inhibitors. nih.govrsc.orgnih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and benzothiazole derivatives have been widely explored as EGFR tyrosine kinase (TK) inhibitors. nih.govtandfonline.comnih.gov Various studies have designed and synthesized new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives, demonstrating their potential as EGFR-TK inhibitors. nih.gov For example, N-(6-chlorobenzothiazol-2-yl)-2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)acetamide (2 ) showed inhibitory activity against EGFR-TK. nih.gov
A separate study on thiazolyl-pyrazoline hybrids identified potent EGFR inhibitors. nih.gov Compounds 7g and 7m from this series showed nanomolar inhibition activity with IC₅₀ values of 262 nM and 305 nM, respectively, compared to erlotinib's IC₅₀ of 57 nM. nih.gov The inclusion of a morpholine-containing side chain has also been shown to be beneficial. A series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives featuring a hydrophilic 3-morpholinopropoxyl group at the 1-position yielded potent EGFR inhibitors, with compound 5y showing a high inhibitory activity with an IC₅₀ value of 61 nM. cpu.edu.cn
Table 5: EGFR Kinase Inhibition Data for Benzothiazole Analogs
| Compound | IC₅₀ (nM) |
|---|---|
| 7g | 262 |
| 7m | 305 |
| 5y | 61 |
| Erlotinib (Standard) | 57 |
Data compiled from studies on various EGFR kinase inhibitors. nih.govcpu.edu.cn
Phosphodiesterase 4B (PDE-4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an important enzyme in the inflammatory cascade, and its selective inhibition is a promising therapeutic approach. mdpi.comnih.gov Research has identified several heterocyclic compounds as potential PDE4B inhibitors. mdpi.com Although direct studies on this compound are limited, analogs with the benzothiazole core have shown activity.
A notable example is the compound DRM02 , a 5-fluoro-N-methylbenzo[d]thiazole-6-sulfonamide derivative, which was evaluated for its inhibitory activity against PDE4 isoforms. nih.gov This compound demonstrated selective inhibition of PDE4B with an IC₅₀ value of 0.44 µM. nih.gov Another study identified 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (47 ) as a highly selective PDE4B inhibitor with an IC₅₀ value of 3.0 nM and 433-fold selectivity over the PDE4D isoform, highlighting that the chloro-substituted phenyl ring, a feature shared with the subject compound, can be a key element for potent inhibition. nih.gov
Table 6: PDE4B Inhibition Data for Related Compounds
| Compound | IC₅₀ for PDE4B (nM) |
|---|---|
| DRM02 | 440 |
| Compound 47 | 3.0 |
Data from studies on selective PDE4B inhibitors. nih.govnih.gov
Investigations into Anti-Proliferative Mechanisms in Cancer Research (Applicable to Benzothiazole-Morpholine Scaffolds)
The benzothiazole-morpholine framework has been a subject of interest in oncology research due to its demonstrated anti-proliferative effects against various cancer cell lines. nih.govnih.gov These compounds exert their anticancer activity through multiple mechanisms, often involving the modulation of key signaling pathways critical for cancer cell survival and proliferation. nih.gov
One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. Studies on benzothiazole derivatives have shown they can trigger the mitochondrial apoptotic pathway. For instance, a substituted pyridine-based acetamide (B32628) benzothiazole derivative was found to induce this pathway in HepG2 (human liver carcinoma) cells. nih.gov Another study highlighted a pyrrolidine-based imidazo-benzothiazole derivative that enhanced the levels of caspase-3, a key executioner enzyme in the apoptotic cascade, in HepG2, MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cell lines. nih.gov
Furthermore, benzothiazole scaffolds have been identified as inhibitors of critical enzyme-driven pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. mdpi.comnih.gov The unique structural characteristics of benzothiazole derivatives, featuring sulfur and nitrogen heteroatoms, facilitate diverse non-covalent interactions with amino acid residues in the binding sites of protein kinases, contributing to high binding affinity and target specificity. mdpi.com
Research into various analogs has provided insights into structure-activity relationships (SAR). For example, a morpholine-based acetamide benzothiazole derivative was evaluated for its anticancer activity against human hepatocellular carcinoma cell lines HepG2 and Bel7402. nih.gov In a different study, a series of phenylacetamide derivatives containing a 5-chloro-benzothiazole nucleus, structurally related to the title compound, were synthesized and tested. These compounds, such as 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide analogs, showed marked viability reduction at low micromolar concentrations in pancreatic and paraganglioma cancer cell lines. mdpi.comsemanticscholar.org The potency of these compounds was influenced by the substituents on the distal aromatic ring, highlighting how molecular modifications can modulate cytotoxic activity. semanticscholar.org
Table 1: Anti-proliferative Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/IC50 Value | Putative Mechanism | Citation(s) |
|---|---|---|---|---|
| Pyrrolidine based imidazo (B10784944) benzothiazole | HepG2, MCF-7, HeLa | Potent antiproliferative agent | Enhancement of caspase-3 levels, apoptosis induction | nih.gov |
| Substituted pyridine (B92270) based acetamide BTA | HepG2 | Anti-proliferative activity | Induction of mitochondrial apoptotic pathway | nih.gov |
| Morpholine based acetamide benzothiazole | HepG2, Bel7402 | IC50 in the millimolar range | Not specified | nih.gov |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio] acetamide analogs | AsPC-1, Capan-2, BxPC-3 (Pancreatic); PTJ64i, PTJ86i (Paraganglioma) | Low micromolar antiproliferative activity | Not specified, potential PPARα inhibition | mdpi.comsemanticscholar.org |
| Substituted diflourobenzamide containing benzothiazole | MCF-7, HepG2 | 64% inhibition | Anti-proliferative | nih.gov |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29, H460, A549, MDA-MB-231 | IC50 values from 0.024 µM to 0.88 µM | Not specified | nih.gov |
Neuroprotective Activity Assessment
Benzothiazole and morpholine scaffolds are recognized for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). mdpi.comresearchgate.netnih.gov The neuroprotective effects of these compounds are often attributed to their ability to modulate multiple targets involved in the pathophysiology of these complex disorders.
Riluzole, a well-known benzothiazole derivative, is used in the treatment of ALS and has been investigated for AD due to its neuroprotective actions, which include blocking voltage-gated sodium channels and inhibiting glutamate (B1630785) release. derpharmachemica.comnih.gov This highlights the potential of the core benzothiazole structure to interact with key neurological targets.
Derivatives combining benzothiazole with other pharmacophores, such as isoquinoline, have been synthesized and evaluated for neuroprotective activities. nih.gov These hybrid molecules have shown potential as MAO inhibitors, which is relevant for treating depression that often co-occurs with neurodegenerative diseases. nih.gov Similarly, novel benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in AD pathology. researchgate.netrsc.org One such derivative, compound 4f from a 2022 study, demonstrated potent inhibition of both enzymes and also showed an ability to prevent amyloid-beta (Aβ) plaque formation. rsc.org Molecular modeling suggested this compound interacts strongly with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO-B active site. rsc.org
The morpholine moiety also contributes significantly to neuroprotective potential. Morpholine-bearing quinoline (B57606) derivatives have been developed as potential cholinesterase inhibitors, with some compounds showing excellent antioxidant activities by scavenging free radicals. semanticscholar.org The antioxidant action is a crucial neuroprotective mechanism, as oxidative stress is a major contributor to neuronal damage in ischemic events and chronic neurodegeneration. nih.govnih.gov Thiazole and thiazolidine (B150603) derivatives have demonstrated the ability to protect neuronal cells from oxidative stress by mitigating the depletion of glutathione (B108866) (GSH), a key cellular antioxidant, and preventing the formation of reactive oxygen species (ROS). nih.govjelsciences.comirispublishers.com A study involving the synthesis of novel benzothiazoles from 4-(2-chloroethyl) morpholine hydrochloride reported the development of dual-activity ligands targeting both the histamine (B1213489) H3 receptor and AChE, presenting a multi-target approach for potential AD therapy. nih.gov
Antimicrobial Research Perspectives (Broader Benzothiazole-Morpholine Class)
The benzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.netnih.govresearchgate.net The inclusion of a morpholine ring can enhance or modify this activity, leading to compounds with significant potential.
Research on morpholinyl/piperazinylbenzothiazines, a related class of compounds, has shown that these molecules possess significant activity against bacterial species such as E. coli and Bacillus cereus. researchgate.net The antimicrobial efficacy of benzothiazole derivatives often depends on the nature and position of substituents on the bicyclic ring system. For instance, the substitution of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action. nih.gov
The mechanisms underlying the antimicrobial effects are varied. Some benzothiazole derivatives function by inhibiting essential microbial enzymes. A notable example is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. mdpi.com Molecular docking studies have shown that benzothiazole derivatives bearing a pyrazolone (B3327878) ring can effectively bind to the active site of the DHPS enzyme. mdpi.com Other proposed mechanisms include the inhibition of peptide deformylase and DNA gyrase. nih.gov
A wide range of benzothiazole-based compounds have been synthesized and tested against clinically relevant microbes. Thiophene and pyrazole (B372694) derivatives containing a benzothiazole moiety have demonstrated notable activity against Staphylococcus aureus, Streptococcus pyogenes, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov In some cases, the synthesized compounds exhibited potency comparable or even superior to standard antibiotics like chloramphenicol (B1208) and ampicillin. mdpi.comnih.gov Another study identified a novel benzothiazole derivative, SN12, that inhibits biofilm formation in Pseudomonas aeruginosa at nanomolar concentrations by targeting the Gac/Rsm two-component regulatory system. nih.gov
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Microorganism(s) | Activity (MIC/ZOI) | Putative Mechanism | Citation(s) |
|---|---|---|---|---|
| Morpholinyl/piperazinylbenzothiazines | E. coli, Bacillus cereus | Significant activity | Not specified | researchgate.net |
| Benzothiazole-thiophene hybrid (13) | S. aureus | MIC: 3.125 µg/mL (equal to chloramphenicol) | Not specified | nih.gov |
| Benzothiazole-pyrazolo[1,5-a]pyrimidine hybrid (21b) | A. fumigatus, F. oxysporum | MIC: 6.25 µg/mL | Not specified | nih.gov |
| Benzothiazole-pyrazolone hybrid (16c) | S. aureus | MIC: 0.025 mM (superior to ampicillin) | DHPS enzyme inhibition | mdpi.com |
| 7-bromo-benzothiazole derivative (43b) | S. aureus, B. subtilis, E. coli | ZOI: 21–27 mm | Not specified | nih.gov |
| Benzothiazole derivative (SN12) | P. aeruginosa | IC50: 43.3 nmol/L (anti-biofilm) | Inhibition of Gac/Rsm system | nih.gov |
Reactivity with Biological Macromolecules: Amino Acid Interactions and Implications
The biological activity of benzothiazole-morpholine compounds is intrinsically linked to their ability to interact with and react with biological macromolecules, particularly proteins. The heteroatoms—sulfur and nitrogen—within the benzothiazole scaffold are key to these interactions, enabling a range of non-covalent bonds like hydrogen bonding with amino acid residues in protein binding sites. mdpi.com
Studies have directly investigated the reactivity of morpholine and benzothiazole derivatives with representative amino acids such as cysteine (Cys), lysine (B10760008) (Lys), and glycine (B1666218) (Gly). nih.gov Research on 2-mercaptobenzothiazole (B37678) (MBT) and N-oxydiethylene-2-benzothiazole sulfenamide (B3320178) (MMBT), a sulfenamide derivative of morpholine and MBT, revealed the formation of new compounds when reacted with all three amino acids. This suggests that these molecules can form covalent adducts with proteins. nih.gov
The proposed reaction mechanisms vary depending on the specific derivative and amino acid. For sulfenamide derivatives, the reaction likely involves the disulfide bond reacting with the sulfhydryl (-SH) group of cysteine and the amino (-NH2) group of lysine. nih.gov For 2-mercaptobenzothiazole, its -SH group may react through oxidation or by forming a thioester with the carboxylate group of an amino acid. nih.gov Such covalent modifications of proteins can significantly alter their function and are a potential basis for the pharmacological or toxicological effects of these compounds.
Beyond direct covalent reactions, these scaffolds also engage in specific non-covalent interactions within enzyme active sites. For example, benzothiazole derivatives have been shown to interact with human serum albumin (HSA), the primary transport protein in blood, which can affect the compound's pharmacokinetics. mdpi.com Furthermore, specific interactions with cofactors have been observed; a potent benzothiazole-based MAO-B inhibitor was found to form strong interactions with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. rsc.org These findings underscore the diverse ways in which the this compound scaffold and its analogs can interact with biological systems at a molecular level.
Computational Chemistry and in Silico Approaches for 4 5 Chlorobenzo D Thiazol 2 Yl Morpholine Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding affinity and interaction patterns of 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine with various enzymes, providing insights into its potential inhibitory mechanisms.
Molecular docking studies on analogs of this compound have revealed key interactions with several important therapeutic targets. The benzothiazole (B30560) core, the morpholine (B109124) ring, and the chloro-substituent each play distinct roles in anchoring the ligand within the active sites of these proteins.
Phosphoinositide 3-kinase β (PI3Kβ): PI3Ks are a family of enzymes involved in critical cellular functions like cell growth and proliferation, making them a key target in cancer therapy manmiljournal.ru. Docking studies of molecules with similar scaffolds, such as dimorpholinoquinazoline derivatives, show that the morpholine rings are crucial for interacting with the hinge region and an affinity pocket within the PI3K active site mdpi.com. The quinazoline core in these analogs facilitates proper positioning through hydrophobic interactions with residues like Ile932 and Ile963 mdpi.com. It is projected that the benzothiazole core of this compound would similarly occupy the ATP-binding pocket, while the morpholine group forms hydrogen bonds, contributing to binding stability.
Butyrylcholinesterase (BuChE): BuChE is a target for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease nih.gov. Molecular modeling of benzothiazole-propanamide derivatives bearing a morpholine or pyrrolidine ring has shown effective binding to the BuChE active site nih.gov. These studies suggest that the benzothiazole moiety can form key interactions within the catalytic pocket. For this compound, the morpholine ring is expected to establish hydrogen bonds, while the chlorinated benzothiazole ring engages in hydrophobic and π-π stacking interactions with aromatic residues in the active site, such as Trp82 and Tyr332, which are critical for inhibitor binding nih.gov.
Dihydropteroate (B1496061) Synthase (DHPS): The DHPS enzyme is a validated target for antimicrobial agents. Molecular docking of benzothiazole derivatives has shown that these compounds can effectively inhibit DHPS by competing with its natural substrate, 4-aminobenzoic acid (PABA) mdpi.com. Studies on related compounds reveal interactions within the PABA pocket, including arene-H interactions with residues like Lys220 mdpi.com. The 5-chloro substitution on the benzothiazole ring of this compound is anticipated to enhance hydrophobic interactions within this pocket, potentially increasing its inhibitory activity.
Carbonic Anhydrase II (CA-II): CA-II inhibitors are used in the treatment of conditions like glaucoma. Research on morpholine-based thiazole (B1198619) derivatives has demonstrated their potential as CA-II inhibitors nih.gov. Docking simulations indicate that the thiazole and morpholine moieties are instrumental in binding to the CA-II active site nih.gov. The inhibitor's nitrogen and sulfur atoms can coordinate with the essential Zn²⁺ ion in the active site, while the morpholine ring forms hydrogen bonds with nearby amino acid residues like Thr199 and Thr200. The benzothiazole scaffold of the title compound would likely enhance these interactions through hydrophobic contacts within the active site cavity nih.gov.
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known target in oncology. Docking studies of various thiazole and benzothiazole derivatives have elucidated their binding mode in the ATP-binding site of the EGFR kinase domain. These inhibitors typically form a critical hydrogen bond with the backbone of Met793 in the hinge region. The benzothiazole core of this compound would fit into the hydrophobic pocket defined by residues such as Leu718, Val726, and Ala743, while the 5-chloro group could further stabilize this interaction.
Alpha-Glucosidase: This enzyme is a target for managing type 2 diabetes. While direct studies on the title compound are unavailable, docking analyses of other thiazole and thiazolidinone derivatives show potent inhibition. Key interactions typically involve hydrogen bonding with catalytic residues such as Asp203, Asp327, Asp542, and His600. The morpholine ring of this compound could act as a hydrogen bond acceptor, interacting with these key residues to inhibit enzyme activity.
Table 1: Predicted Interactions of this compound with Various Targets
| Target Enzyme | PDB ID (Example) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| PI3Kβ | 4TV3 | Val851, Ile848, Ile932 | H-bond (morpholine), Hydrophobic (benzothiazole) |
| BuChE | 6EYF | Trp82, His438, Ser198 | π-π stacking (benzothiazole), H-bond (morpholine) |
| DHPS | 3TYE | Lys220, Arg257 | Arene-H, Hydrophobic (chlorobenzothiazole) |
| CA-II | 1V9E | Zn²⁺, His94, Thr199 | Metal coordination, H-bond (morpholine) |
| EGFR | 1M17 | Met793, Leu718, Ala743 | H-bond (hinge), Hydrophobic (benzothiazole) |
| α-Glucosidase | 3A4A | Asp327, Asp542, His600 | H-bond (morpholine with catalytic triad) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations of benzothiazole derivatives complexed with their target proteins are used to validate docking poses and analyze the conformational changes that occur upon binding .
The stability of the this compound-target complex can be evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site . Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify the flexibility of individual amino acid residues, revealing which parts of the protein are most affected by the ligand's presence. Studies on related benzothiazole inhibitors have used MD simulations lasting up to 100 nanoseconds to confirm the stability of the predicted binding poses and to observe the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation biointerfaceresearch.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzothiazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to predict their inhibitory potential against various targets nih.gov.
These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. For benzothiazole analogs, important descriptors often include atomic net charges on specific atoms of the benzothiazole ring, the energy of the highest occupied molecular orbital (EHOMO), and the energy of the lowest unoccupied molecular orbital (ELUMO) researchgate.net. A developed QSAR model can be represented by a linear regression equation, which can then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent derivatives researchgate.netresearchgate.net. The statistical quality of a QSAR model is typically validated by its correlation coefficient (R²) and cross-validation coefficient (q²) researchgate.net.
Table 2: Key Molecular Descriptors in QSAR Models for Benzothiazole Derivatives
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | Atomic Net Charge (qC5) | Influences electrostatic interactions with the target. |
| Quantum Chemical | ELUMO (Energy of LUMO) | Relates to the molecule's ability to accept electrons. |
| Quantum Chemical | EHOMO (Energy of HOMO) | Relates to the molecule's ability to donate electrons. |
| Topological | Polarizability (α) | Affects dispersion forces and overall binding affinity. |
Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), provide deep insights into the intrinsic properties of this compound nih.gov.
Electronic Structure: DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity mdpi.com. Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for intermolecular interactions.
Vibrational Analysis: DFT can predict the theoretical vibrational spectra (FT-IR and Raman) of a molecule. By comparing these calculated frequencies with experimental data, the vibrational modes of different functional groups can be accurately assigned, confirming the molecular structure. Such analyses have been performed on related benzothiazole and chloro-substituted heterocyclic compounds to validate their structural characterization researchgate.netelsevierpure.com.
Advanced Methodologies and Future Research Directions for Benzothiazole Morpholine Chemical Space
Development of Multi-Target-Directed Ligands Based on Benzothiazole-Morpholine Scaffolds
The complexity of multifactorial diseases such as neurodegenerative disorders and cancer has spurred a shift from the "one-molecule, one-target" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities capable of modulating multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a better side-effect profile. nih.gov The benzothiazole-morpholine scaffold is an attractive framework for the design of MTDLs due to its ability to interact with various enzymes and receptors. nih.govnih.gov
Researchers have successfully synthesized and evaluated a variety of benzothiazole-morpholine derivatives as MTDLs. For instance, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were developed as potential agents for neurodegenerative diseases complicated by depression. nih.gov These compounds were designed to simultaneously inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two key enzymes implicated in the pathogenesis of these conditions. nih.gov
Another study focused on creating benzothiazole (B30560) derivatives as MTDLs for Alzheimer's disease by targeting histamine (B1213489) H3 receptors (H3R), acetylcholinesterase (AChE), and BuChE. nih.gov One of the most promising compounds from this research was pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, which displayed potent inhibitory activity against all three targets. nih.gov
The general synthetic approach for these MTDLs often involves a multi-step process. For example, the synthesis of some benzothiazole-based MTDLs for Alzheimer's disease started with the formation of a 6-hydroxybenzothiazole-2-carboxylate core, followed by the addition of various side chains to introduce the desired pharmacophoric features for multi-target engagement. nih.gov
Table 1: Examples of Multi-Target-Directed Ligands Based on Benzothiazole Scaffolds
| Compound/Derivative | Target Enzymes/Receptors | Therapeutic Area | Reference |
|---|---|---|---|
| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides | MAO-B, BuChE | Neurodegenerative diseases with depression | nih.gov |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone | H3R, AChE, BuChE | Alzheimer's Disease | nih.gov |
| Benzothiazole-phenyl analogs | sEH, FAAH | Pain | nih.govnih.gov |
Strategies for Modulating Selectivity and Potency of Enzyme Inhibitors
Achieving high selectivity and potency is a critical aspect of drug design, as it minimizes off-target effects and enhances therapeutic efficacy. For benzothiazole-morpholine derivatives, several strategies have been employed to fine-tune their inhibitory activity against specific enzymes.
Structural modifications of the benzothiazole-morpholine scaffold play a pivotal role in modulating selectivity. For example, in the development of mammalian target of rapamycin (B549165) (mTOR) inhibitors, replacing the morpholine (B109124) ring in pyrazolopyrimidine inhibitors with bridged morpholines led to a dramatic improvement in selectivity over PI3Kα. nih.gov This was attributed to a single amino acid difference in the active sites of mTOR and PI3K, where the deeper pocket in mTOR could accommodate the bulkier bridged morpholines. nih.gov
Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For morpholine-based thiazole (B1198619) inhibitors of bovine carbonic anhydrase-II, it was found that substitutions on the 4-phenyl moiety of the thiazole ring significantly influenced inhibitory potency. nih.gov Specifically, a 4-para-nitrophenyl substitution resulted in more potent compounds compared to unsubstituted or 4-para-chlorophenyl analogs, suggesting that the electron-withdrawing nature of the nitro group enhances activity. nih.gov
In the design of selective human intestinal carboxylesterase (hiCE) inhibitors, benzene (B151609) sulfonamides were identified as a promising class of molecules. nih.gov SAR studies revealed that halogen substitutions on the benzene ring tended to increase the potency of these inhibitors. nih.gov Furthermore, the inhibitory potency was found to correlate with the compound's lipophilicity (clogP). nih.gov
Computational modeling and quantitative structure-activity relationship (QSAR) models are increasingly being used to predict the selectivity and potency of inhibitors, thereby guiding the synthesis of more effective compounds. nih.gov
Integration of High-Throughput Screening (HTS) and Chemical Biology Approaches in Drug Discovery
High-throughput screening (HTS) allows for the rapid testing of large and diverse chemical libraries to identify "hits"—compounds that interact with a biological target of interest. thermofisher.com These libraries, such as the Maybridge Screening Collection, contain tens of thousands of structurally diverse compounds designed to be "drug-like" and non-reactive to minimize false positives. thermofisher.comthermofisher.com HTS has become an indispensable tool in modern drug discovery, enabling the efficient exploration of vast chemical spaces for novel therapeutic agents. nih.gov
The benzothiazole-morpholine scaffold is well-suited for inclusion in HTS libraries due to its synthetic tractability and diverse biological activities. The development of pre-plated HTS libraries, where compounds are provided in a ready-to-screen format, further streamlines the drug discovery process. thermofisher.com
Chemical biology approaches complement HTS by providing tools and techniques to study the interactions of small molecules with biological systems. thermofisher.com This can involve the use of chemical probes to identify the targets of hit compounds or to elucidate their mechanism of action. The integration of HTS and chemical biology allows for a more comprehensive and efficient drug discovery pipeline, from initial hit identification to lead optimization and preclinical development.
Exploration of Novel Therapeutic Areas for Benzothiazole-Morpholine Derivatives
The versatile benzothiazole scaffold has led to its exploration in a wide range of therapeutic areas beyond its initially recognized applications. jchemrev.comjchemrev.comnih.gov While these derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, research continues to uncover new potential uses. jchemrev.comjchemrev.comnih.govmdpi.com
One emerging area is in the treatment of pain. Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on a benzothiazole-phenyl scaffold have been developed. nih.govnih.gov Concomitant inhibition of these two enzymes has been shown to produce antinociceptive effects, and developing single molecules with dual activity could offer advantages over co-administering two separate drugs. nih.govnih.gov
Benzothiazole derivatives are also being investigated for their potential in diagnosing and treating neurodegenerative diseases. jchemrev.comjchemrev.com Some compounds have been explored as imaging agents for beta-amyloid plaques in Alzheimer's disease. researchgate.net Furthermore, the development of MTDLs targeting enzymes like MAO-B and cholinesterases highlights their potential in complex neurological disorders. nih.gov
The broad spectrum of biological activities associated with benzothiazole-morpholine derivatives suggests that their therapeutic potential is far from fully realized. Continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.
Table 2: Investigated Therapeutic Areas for Benzothiazole Derivatives
| Therapeutic Area | Specific Target/Application | Reference |
|---|---|---|
| Oncology | Anticancer agents | jchemrev.comjchemrev.comnih.govresearchgate.net |
| Infectious Diseases | Antimicrobial, Antifungal, Antiviral | jchemrev.comjchemrev.comnih.govjchr.org |
| Inflammation | Anti-inflammatory agents | jchemrev.comjchemrev.comnih.govmdpi.com |
| Pain Management | Dual sEH/FAAH inhibitors | nih.govnih.gov |
| Neurodegenerative Diseases | Diagnostic imaging, MTDLs for Alzheimer's | nih.govjchemrev.comjchemrev.comresearchgate.net |
| Diabetes | Antidiabetic agents | jchemrev.comjchemrev.com |
Design and Synthesis of Advanced Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology, enabling the study of biological processes in living systems. researchgate.net The benzothiazole scaffold, with its inherent fluorescent properties, is an excellent platform for the design of such probes. researchgate.net These probes can be designed to detect specific analytes, such as metal ions, anions, and small molecules, or to image biological macromolecules and cellular processes. researchgate.net
A number of fluorescent probes based on the benzothiazole structure have been developed. These probes often work through mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT). researchgate.net For example, a benzothiazole-based fluorescent probe was designed for the selective detection of hydrazine, a toxic environmental pollutant. rsc.org This probe exhibited a rapid, "turn-on" fluorescence response upon reaction with hydrazine. rsc.org
The synthesis of these probes typically involves the functionalization of the benzothiazole ring system to introduce a recognition site for the target analyte and to tune the fluorescent properties. Benzothiazole-quinoline based probes have been synthesized for the colorimetric detection of cyanide and copper ions. nih.gov The nitrogen and sulfur atoms within the benzothiazole-quinoline core enhance their coordination ability, making them effective for sensing applications. nih.gov
The development of advanced chemical probes based on the benzothiazole-morpholine scaffold holds significant promise for elucidating complex biological pathways and for diagnostic applications.
Advancements in Green Chemistry for Benzothiazole-Morpholine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of benzothiazole derivatives has been an area of active research in this regard, with numerous efforts to develop more environmentally benign synthetic methods. mdpi.comnih.gov
Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net Modern green chemistry approaches focus on the use of safer solvents (such as water), reusable catalysts, and more energy-efficient reaction conditions (e.g., microwave irradiation or sonication). nih.govrsc.orgresearchgate.net
Several green methods for the synthesis of 2-substituted benzothiazoles have been reported. One approach involves the condensation of 2-aminothiophenol (B119425) with aldehydes in water using a catalytic amount of cetyltrimethylammonium bromide (CTAB). researchgate.net This method avoids the use of additional organic solvents and oxidants. researchgate.net Another strategy employs silica (B1680970) sulfuric acid as a reusable and environmentally friendly catalyst for the one-pot synthesis of 2-substituted benzothiazoles. researchgate.net
The use of ionic liquids supported on magnetic nanoparticles has also been explored as a green catalytic system for the synthesis of benzothiazoles under solvent-free sonication conditions. nih.gov This method offers advantages such as rapid reaction times, high yields, and easy catalyst recovery and reuse. nih.gov The cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst represents another environmentally friendly route to benzothiazoles. mdpi.com
These advancements in green chemistry not only make the synthesis of benzothiazole-morpholine derivatives more sustainable but also often lead to improved reaction efficiency and yields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reacting chloroacetamides (e.g., 7a-j) with sulfur and morpholine under controlled conditions. For optimal results, pre-stirring sulfur in morpholine for 5 minutes ensures polysulfide formation, which facilitates cyclization . Alternative routes use coupling reactions between substituted benzothiazoles and morpholine derivatives in anhydrous DMF under reflux .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm morpholine and thiazole ring integration via -NMR (e.g., morpholine protons at δ 3.5–4.0 ppm) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 295.04 for CHClNOS) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA HCS guidelines:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335).
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does this compound interact with DNA modifications like 5-formylcytosine (5fC)?
- Methodological Answer : The compound’s cyano derivatives (e.g., 2-(5-chlorobenzo[d]thiazol-2-yl)acetonitrile) selectively react with 5fC via dual interactions: the cyano group targets the 4-amino and 5-formyl groups, enabling fluorogenic labeling for single-base resolution analysis . Cyclized adducts (CB-C) can be detected via fluorescence microscopy or PAGE .
Q. What strategies resolve contradictions in ligand binding data, such as orthosteric vs. allosteric modes?
- Methodological Answer : For PPARγ studies, use ligand-observed -NMR to distinguish orthosteric binding (chemical shift perturbations) from allosteric interactions. Validate with protein-observed HSQC to confirm conformational changes . Address aggregation artifacts by testing ligand solubility in DMSO and using dynamic light scattering (DLS) .
Q. How can computational modeling predict the anti-inflammatory activity of derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with COX-2 or NF-κB targets. Compare binding affinities of morpholine-linked benzamides (e.g., derivatives 9a-e) and validate with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes .
Q. What analytical techniques identify metabolites of this compound in biological systems?
- Methodological Answer : Use LC-MS/MS with MRM transitions to detect metabolites like 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole. Employ isotopic labeling (-morpholine) to track metabolic pathways in vitro .
Q. How can researchers optimize synthetic yield for large-scale production without industrial methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
